Lower Lipophilicity vs. Alkyl-Substituted Analogs
The computed partition coefficient XLogP3‑AA of the target compound is 1.3, which is lower than the 1.5 measured for the 3‑methyl‑3‑nitro analog and significantly lower than the 2.0 recorded for the 3‑ethyl‑3‑nitro analog [1]. This trend indicates progressively increasing hydrophilicity as the alkyl substituent is removed, a property that can be decisive when aqueous solubility or reduced membrane permeability is required.
| Evidence Dimension | XLogP3‑AA (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3‑Methyl‑3‑nitro‑1,5‑dioxaspiro[5.5]undecane (1.5); 3‑Ethyl‑3‑nitro‑1,5‑dioxaspiro[5.5]undecane (2.0) |
| Quantified Difference | 0.2 log units lower than methyl analog; 0.7 log units lower than ethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021 release); all values derived from the same computational protocol. |
Why This Matters
Lower lipophilicity correlates with higher aqueous solubility and lower passive membrane permeability, which can guide selection when designing water‑compatible reaction conditions or polar pharmacophores.
- [1] PubChem Compound Summary for CID 11095659 (XLogP3‑AA 1.3), CID 221974 (XLogP3‑AA 1.5), CID 22693 (XLogP3‑AA 2.0). National Center for Biotechnology Information (2026). View Source
